molecular formula C11H12O2 B149166 3-(Benzyloxy)cyclobutanone CAS No. 30830-27-4

3-(Benzyloxy)cyclobutanone

Cat. No. B149166
Key on ui cas rn: 30830-27-4
M. Wt: 176.21 g/mol
InChI Key: GPPSQLLIFNWNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745484B2

Procedure details

3-(Benzyloxy)cyclobutanone Methylsulfinyl(methylthio)methane (13 ml, 125 mmol) was dissolved in 250 ml THF and cooled to −20° C. n-Butyllithium (50 ml, 125 mmol) was added and the mixture was stirred for 3 h at −20° C. The mixture was cooled down to −78° C. and a solution of 1-((1,3-dibromopropan-2-yloxy)methyl)benzene (16.000 g, 52 mmol) was added. The reaction was stirred over night and allowed to warm up to RT. It was stirred for an additional 6h at RT, hydrolyzed with water and extracted with EtOAc. The combined organic extracts were evaporated, dissolved in ether (50 ml) and treated with conc. HCl (10 ml) for 30 min at reflux. The mixture was neutralized with NaOH (10M) and extracted with EtOAc. The combined organic extracts were dried over MgSO4 and evaporated. Glass col. Chrom. (10-50% EtOAc in Hex) gave 3-(benzyloxy)cyclobutanone as a yellow oil.
Name
3-(Benzyloxy)cyclobutanone Methylsulfinyl(methylthio)methane
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(CSC)=O.[CH2:7]([O:14][CH:15]1[CH2:18][C:17](=[O:19])[CH2:16]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C([Li])CCC.BrCC(OCC1C=CC=CC=1)CBr.O>C1COCC1>[CH2:7]([O:14][CH:15]1[CH2:18][C:17](=[O:19])[CH2:16]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
3-(Benzyloxy)cyclobutanone Methylsulfinyl(methylthio)methane
Quantity
13 mL
Type
reactant
Smiles
CS(=O)CSC.C(C1=CC=CC=C1)OC1CC(C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
BrCC(CBr)OCC1=CC=CC=C1
Step Four
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to −78° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred over night
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether (50 ml)
ADDITION
Type
ADDITION
Details
treated with conc. HCl (10 ml) for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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